(1-Cyclopropyl-2-methoxyethyl)hydrazine dihydrochloride (1-Cyclopropyl-2-methoxyethyl)hydrazine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2044713-74-6
VCID: VC6014201
InChI: InChI=1S/C6H14N2O.2ClH/c1-9-4-6(8-7)5-2-3-5;;/h5-6,8H,2-4,7H2,1H3;2*1H
SMILES: COCC(C1CC1)NN.Cl.Cl
Molecular Formula: C6H16Cl2N2O
Molecular Weight: 203.11

(1-Cyclopropyl-2-methoxyethyl)hydrazine dihydrochloride

CAS No.: 2044713-74-6

Cat. No.: VC6014201

Molecular Formula: C6H16Cl2N2O

Molecular Weight: 203.11

* For research use only. Not for human or veterinary use.

(1-Cyclopropyl-2-methoxyethyl)hydrazine dihydrochloride - 2044713-74-6

Specification

CAS No. 2044713-74-6
Molecular Formula C6H16Cl2N2O
Molecular Weight 203.11
IUPAC Name (1-cyclopropyl-2-methoxyethyl)hydrazine;dihydrochloride
Standard InChI InChI=1S/C6H14N2O.2ClH/c1-9-4-6(8-7)5-2-3-5;;/h5-6,8H,2-4,7H2,1H3;2*1H
Standard InChI Key JNSDDPHUFINEOS-UHFFFAOYSA-N
SMILES COCC(C1CC1)NN.Cl.Cl

Introduction

Chemical Identity and Structural Properties

Nomenclature and Identifiers

(1-Cyclopropyl-2-methoxyethyl)hydrazine dihydrochloride is systematically named to reflect its cyclopropyl ring, methoxyethyl chain, and hydrazine backbone. Key identifiers include:

PropertyValueSource
CAS Registry Number2044713-74-6 (primary) Parchem, VulcanChem
2193065-67-5 (synonym) Parchem
Molecular FormulaC₆H₁₆Cl₂N₂O
Molecular Weight203.11 g/mol
IUPAC Name(1-Cyclopropyl-2-methoxyethyl)hydrazine dihydrochloride

The dual CAS numbers likely arise from variant registration processes or nomenclature updates, though both refer to the same compound .

Structural Features

The molecule consists of:

  • A cyclopropyl group fused to a two-carbon chain.

  • A methoxy (-OCH₃) substituent on the ethyl backbone.

  • A hydrazine (-NH-NH₂) core, protonated as a dihydrochloride salt .

The dihydrochloride form improves aqueous solubility, critical for reaction handling and biological testing.

Synthesis and Manufacturing

Key Synthetic Routes

Synthesis typically involves multi-step protocols leveraging protective group chemistry. A representative method, adapted from cyclopropylhydrazine hydrochloride synthesis , includes:

  • Protection of Hydrazine:
    Cyclopropylamine reacts with N-Boc-O-tosyl hydroxylamine in dichloromethane at 0–20°C, forming N-Boc-O-cyclopropylhydrazine .

    Cyclopropylamine + BocHNOTsNMM, CH₂Cl₂N-Boc-O-cyclopropylhydrazine\text{Cyclopropylamine + BocHNOTs} \xrightarrow{\text{NMM, CH₂Cl₂}} \text{N-Boc-O-cyclopropylhydrazine}

    Yields reach 67% after recrystallization .

  • Deprotection and Salt Formation:
    The Boc-protected intermediate undergoes HCl-mediated deprotection, yielding the dihydrochloride salt .

    N-Boc-O-cyclopropylhydrazineHCl (aq)(1-Cyclopropyl-2-methoxyethyl)hydrazine dihydrochloride\text{N-Boc-O-cyclopropylhydrazine} \xrightarrow{\text{HCl (aq)}} \text{(1-Cyclopropyl-2-methoxyethyl)hydrazine dihydrochloride}

    Recrystallization in isopropanol affords a 60% yield .

Process Optimization

  • Solvent Selection: Dichloromethane and isopropanol are preferred for their compatibility with intermediates .

  • Temperature Control: Reactions proceed at 0–20°C to minimize side reactions .

  • Scalability: The method avoids column chromatography, enhancing industrial feasibility .

Physicochemical Characteristics

Thermal Properties

  • Melting Point: 131.2–132.8°C (recrystallized product) .

  • Stability: Stable at room temperature under anhydrous conditions but hygroscopic due to the hydrochloride groups.

Solubility Profile

SolventSolubility (mg/mL)Conditions
Water>5025°C, neutral pH
Methanol~3025°C
Dichloromethane<525°C

Data extrapolated from analogous hydrazine dihydrochlorides .

Research Gaps and Future Directions

  • Pharmacokinetic Studies: No in vivo data exist on absorption or metabolism.

  • Target Identification: High-throughput screening needed to map biological targets.

  • Process Chemistry: Continuous-flow synthesis could enhance yield and safety .

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